molecular formula C23H15BrN2O3 B5303803 4-[2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

4-[2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

Cat. No.: B5303803
M. Wt: 447.3 g/mol
InChI Key: YVTNGBWPRTWZQK-MDWZMJQESA-N
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Description

4-[2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-[2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or bind to DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Bromophenyl)ethenyl]benzoic acid: Similar structure but lacks the quinazolinone core.

    4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene: Contains a dimethoxybenzene moiety instead of the quinazolinone core.

Uniqueness

The presence of the quinazolinone core in 4-[2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid distinguishes it from other similar compounds. This core structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O3/c24-17-5-3-4-15(14-17)8-13-21-25-20-7-2-1-6-19(20)22(27)26(21)18-11-9-16(10-12-18)23(28)29/h1-14H,(H,28,29)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTNGBWPRTWZQK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)Br)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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